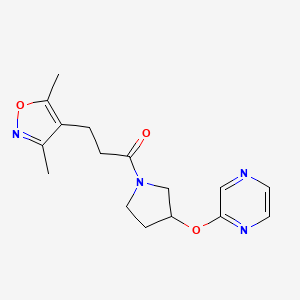
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenethyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DMBA-N-ME and is known to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of DMBA-N-ME is not fully understood. However, it is believed to act as a modulator of neurotransmitter release, particularly of dopamine and norepinephrine. It may also interact with various receptors in the brain, including the adrenergic and serotonergic receptors.
Biochemical and Physiological Effects:
DMBA-N-ME has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects. It may also increase the activity of various enzymes and proteins involved in neurotransmitter synthesis and release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBA-N-ME has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. It also has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo.
However, there are also limitations to its use in lab experiments. It has been shown to have some cytotoxic effects, particularly at higher concentrations. Additionally, its effects on the central nervous system may vary depending on the specific experimental conditions and may be influenced by various factors such as age, sex, and genetic background.
Direcciones Futuras
There are several potential future directions for research on DMBA-N-ME. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Another area of interest is its potential use as a tool for studying the mechanisms underlying neurotransmitter release and neuronal activity in the brain. DMBA-N-ME may also have potential applications in drug discovery and development, particularly for the development of novel drugs targeting the adrenergic and serotonergic systems.
In conclusion, DMBA-N-ME is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects and has been shown to modulate neurotransmitter release and regulate neuronal activity. While there are limitations to its use in lab experiments, it has several advantages and potential future directions for research.
Métodos De Síntesis
The synthesis of DMBA-N-ME involves the reaction of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with N-(3-methoxyphenethyl)acetamide in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DMBA-N-ME has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of neuronal activity.
Propiedades
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(3-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2)13-16-7-5-9-18(20(16)26-21)25-14-19(23)22-11-10-15-6-4-8-17(12-15)24-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZORSLKLYLQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-yl)-3-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2572251.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2572252.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2572254.png)
![4-Methyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2572257.png)


![4-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B2572262.png)

![N'-[3,5-dicyano-6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2572265.png)
![3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B2572266.png)

![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2572268.png)

